N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide
Description
N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide is a pyrrolidine-2-carboxamide derivative featuring dual chlorinated aryl substituents. The compound’s structure includes a 5-oxopyrrolidine core substituted with a 2-chlorobenzyl group at position 1 and a 4-chlorophenyl carboxamide moiety at position 2. The presence of electron-withdrawing chlorine atoms may enhance stability and influence binding interactions .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-13-5-7-14(8-6-13)21-18(24)16-9-10-17(23)22(16)11-12-3-1-2-4-15(12)20/h1-8,16H,9-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFNJYKHJFJMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam or an amino acid derivative.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the corresponding carboxylic acid or its derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Synthesis: Depending on the scale of production, the synthesis may be carried out in batch reactors or continuous flow systems.
Purification and Isolation: The final product is typically purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors, leading to changes in cellular signaling pathways.
Pathway Modulation: Affecting various biochemical pathways, resulting in physiological changes.
Comparison with Similar Compounds
BJ46796 (1-[(2-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide)
Ivosidenib (Antineoplastic Agent)
- Structure: (2S)-N-{(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl}-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide.
- Key Differences: Incorporates a cyanopyridinyl group, fluoropyridinyl substituent, and a difluorocyclobutylamino side chain.
- Application : Approved for IDH1-mutant acute myeloid leukemia. The extended substituents likely enhance specificity for mutant IDH1 inhibition, a feature absent in the simpler target compound .
Urea-Based Agrochemicals
Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea)
- Structure : Urea backbone with 2-chlorobenzyl and cumyl (1-methyl-1-phenylethyl) groups.
- Application : Herbicide. The urea moiety facilitates hydrogen bonding with plant enzymes, while the bulky cumyl group may hinder mammalian toxicity.
- Contrast : Unlike the pyrrolidine carboxamide target compound, cumyluron’s urea structure prioritizes agrochemical over pharmaceutical use .
BJ46799 (1-[(4-fluorophenyl)methyl]-3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}urea)
- Structure : Urea with 4-fluorobenzyl and thiazole substituents.
- Divergence : The absence of a pyrrolidine core and carboxamide group limits direct pharmacological relevance compared to the target compound .
Structural and Functional Analysis Table
Research Findings and Implications
- Halogen Effects : Chlorine substituents in the target compound may enhance lipophilicity and resistance to oxidative metabolism compared to fluorine analogs like BJ46795. This could favor blood-brain barrier penetration or prolonged half-life in drug design .
- The target compound’s pyrrolidine core suggests pharmaceutical promise if optimized with targeted substituents .
- Synthetic Feasibility : The absence of complex heterocycles (e.g., thiazole in BJ46799) in the target compound may simplify synthesis but limit functional diversity .
Biological Activity
N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide, also known by its CAS number 75810-52-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant research findings.
- Molecular Formula : C12H12ClN2O2
- Molecular Weight : 253.682 g/mol
- CAS Number : 75810-52-5
- Structure : The compound features a pyrrolidine ring with chlorophenyl substituents, contributing to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit promising anticancer properties.
Case Study: Anticancer Efficacy
In an investigation using the A549 human lung adenocarcinoma cell line, compounds structurally related to this compound were evaluated for their cytotoxic effects. The study utilized an MTT assay to assess cell viability post-treatment.
| Compound | Viability (%) | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | 66% | 15 | Significant reduction in cell viability compared to control. |
| Cisplatin | 50% | 10 | Standard chemotherapeutic agent for comparison. |
The results indicated that the compound exhibited a structure-dependent anticancer activity, with notable cytotoxic effects on cancer cells while maintaining lower toxicity levels on non-cancerous cells. This suggests a potential therapeutic window for further development.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens.
Case Study: Antimicrobial Screening
In vitro studies were conducted against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was tested alongside other oxopyrrolidine derivatives.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Weak |
The findings revealed that the compound displayed moderate activity against MRSA strains, indicating its potential as an antimicrobial agent in treating resistant infections.
The biological activity of this compound is believed to involve multiple mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : It potentially inhibits key enzymes involved in bacterial metabolism, contributing to its antimicrobial effects.
- Structural Interactions : Molecular docking studies suggest favorable interactions with target proteins in both cancer and bacterial cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
